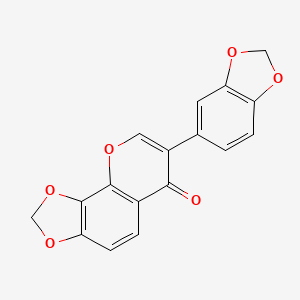

Maxima isoflavone A

Description

Structure

3D Structure

Properties

CAS No. |

59092-90-9 |

|---|---|

Molecular Formula |

C17H10O6 |

Molecular Weight |

310.26 g/mol |

IUPAC Name |

7-(1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-h]chromen-6-one |

InChI |

InChI=1S/C17H10O6/c18-15-10-2-4-13-17(23-8-21-13)16(10)19-6-11(15)9-1-3-12-14(5-9)22-7-20-12/h1-6H,7-8H2 |

InChI Key |

HDEHMKSXXSBSHM-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC5=C4OCO5 |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Maxima isoflavone A?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maxima isoflavone A, a naturally occurring isoflavone isolated from the plant Tephrosia maxima, presents a promising scaffold for drug discovery and development. This technical guide provides a detailed overview of its chemical structure, alongside a summary of the known biological activities and the experimental methodologies used to elucidate them. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this isoflavone.

Chemical Structure and Properties

This compound is a polycyclic aromatic compound belonging to the isoflavonoid class of secondary metabolites.[1] Its chemical identity is well-established and characterized by the following identifiers:

| Property | Value | Source |

| IUPAC Name | 7-(1,3-benzodioxol-5-yl)-[1][2]dioxolo[4,5-h]chromen-6-one | [3] |

| Chemical Formula | C₁₇H₁₀O₆ | [3] |

| Molecular Weight | 310.26 g/mol | [3] |

| SMILES | C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC5=C4OCO5 | [3] |

| InChI Key | HDEHMKSXXSBSHM-UHFFFAOYSA-N | [3] |

| CAS Number | 59092-90-9 | [3] |

Biological Activities and Therapeutic Potential

While specific quantitative data for the biological activities of this compound are not extensively available in publicly accessible literature, the broader class of isoflavones, including those isolated from Tephrosia species, has been the subject of numerous studies.[4][5] These compounds are recognized for a variety of pharmacological effects, providing a strong basis for inferring the potential activities of this compound.

Estrogenic and Anti-Estrogenic Activity

Isoflavones are structurally similar to 17-β-estradiol, allowing them to bind to estrogen receptors (ERα and ERβ) and exert either estrogenic or anti-estrogenic effects depending on the target tissue and the endogenous estrogen levels.[1][6] This dual activity makes them potential candidates for hormone replacement therapy and for the prevention and treatment of hormone-dependent cancers.[2]

Anti-Inflammatory Properties

Isoflavones have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[5][7] The proposed mechanisms include the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in the inflammatory response. Extracts from Tephrosia species, containing a mixture of isoflavones, have shown promising membrane-stabilizing and anti-inflammatory activities.[4]

Cytotoxic and Anti-Cancer Potential

Many isoflavones exhibit cytotoxic effects against various cancer cell lines.[8][9] Their anti-cancer mechanisms are multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways implicated in cancer progression.[10] While direct cytotoxic data for this compound is limited, extracts from Tephrosia maxima have shown potent cytotoxicity against MCF-7 breast cancer cells.[11]

Experimental Protocols

The following sections detail generalized experimental protocols that are commonly employed in the study of isoflavones and can be adapted for the investigation of this compound.

Isolation of this compound from Tephrosia maxima

The isolation of isoflavones from plant material typically involves solvent extraction and chromatographic separation. The following is a general procedure based on methods used for isolating isoflavones from Tephrosia species:

-

Plant Material Preparation: The roots of Tephrosia maxima are collected, shade-dried, and coarsely powdered.

-

Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol.

-

Chromatographic Separation: The crude extracts are concentrated and subjected to column chromatography over silica gel.

-

Elution: The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, to separate the different components.

-

Purification: Fractions containing this compound are collected, combined, and further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][12]

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for a short period.

-

Stimulation: Cells are then stimulated with LPS to induce NO production. A control group without LPS stimulation is also included.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Signaling Pathways

The biological effects of isoflavones are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, isoflavones, in general, are known to influence the following key pathways:

-

Estrogen Receptor Signaling: As phytoestrogens, isoflavones can directly bind to and modulate the activity of estrogen receptors, influencing the transcription of estrogen-responsive genes.[1]

-

NF-κB Signaling: Isoflavones have been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammation and cell survival.

-

PI3K/Akt Signaling: This pathway is crucial for cell proliferation, growth, and survival. Some isoflavones can modulate the activity of key proteins in this pathway, contributing to their anti-cancer effects.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Isoflavones can influence the activity of different components of this pathway.

References

- 1. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C17H10O6 | CID 343079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacology of ME-344, a novel cytotoxic isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. phcogres.com [phcogres.com]

- 12. Antioxidant Potential and Cytotoxic Effect of Isoflavones Extract from Thai Fermented Soybean (Thua-Nao) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Maxima Isoflavone A in Tephrosia maxima: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Maxima isoflavone A, a characteristic isoflavonoid found in Tephrosia maxima. While the complete enzymatic cascade in T. maxima is yet to be fully elucidated, this document synthesizes the current understanding of general isoflavonoid biosynthesis and postulates the specific enzymatic steps leading to the formation of this compound. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and for professionals in drug development seeking to understand its production in planta. It details the likely enzymatic players, proposes a biosynthetic route, outlines relevant experimental protocols for pathway elucidation, and presents a framework for quantitative analysis.

Introduction to this compound and Tephrosia maxima

Tephrosia maxima, a member of the Fabaceae family, is a rich source of a diverse array of flavonoids, particularly isoflavones. Among these, this compound holds significant interest due to its unique chemical structure, featuring two methylenedioxy bridges. Isoflavonoids, in general, are recognized for their wide range of biological activities, including estrogenic, anti-inflammatory, and anticancer properties. The unique structural moieties of this compound suggest potentially novel pharmacological activities, making the elucidation of its biosynthetic pathway a critical step for future biotechnological production and therapeutic development.

The General Isoflavonoid Biosynthesis Pathway

The biosynthesis of isoflavonoids is a specialized branch of the well-characterized phenylpropanoid pathway. This core pathway provides the foundational C6-C3-C6 skeleton for all flavonoids. The synthesis of the basic isoflavone core, from which this compound is derived, proceeds through a series of enzymatic reactions catalyzed by several key enzymes.[1][2]

The initial steps involve the conversion of the amino acid L-phenylalanine to 4-coumaroyl-CoA. This is followed by the action of chalcone synthase (CHS), which catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then facilitates the cyclization of naringenin chalcone to produce the flavanone naringenin, a critical branch point in flavonoid metabolism.

The committed step in isoflavonoid biosynthesis is the 2,3-aryl migration of the B-ring of a flavanone intermediate, catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme.[3][4] This reaction forms a 2-hydroxyisoflavanone intermediate, which is subsequently dehydrated by a 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone structures, such as daidzein and genistein.[3]

Proposed Biosynthetic Pathway of this compound

The chemical structure of this compound is 7-(1,3-benzodioxol-5-yl)-[3][5]dioxolo[4,5-h]chromen-6-one. Based on this structure and knowledge of isoflavonoid biosynthesis in other plants, a putative pathway for its formation in Tephrosia maxima can be proposed. The pathway likely begins with the formation of the isoflavone daidzein from naringenin. Subsequent hydroxylation and methylenedioxy bridge formation events on both the A and B rings would then lead to this compound.

The key transformations from daidzein to this compound are hypothesized to be:

-

Hydroxylation Events: Specific hydroxylations at the 3' and 4' positions of the B-ring and at the 7 and 8 positions of the A-ring of the daidzein backbone. These reactions are typically catalyzed by cytochrome P450 monooxygenases.

-

Methylenedioxy Bridge Formation: The formation of the two methylenedioxy bridges from the vicinal dihydroxyl groups is also likely catalyzed by specific cytochrome P450 enzymes, often referred to as methylenedioxy bridge-forming enzymes.

The following diagram illustrates the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound from Naringenin.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the biosynthesis of this compound in Tephrosia maxima. Future research should focus on quantifying the following parameters to build a comprehensive understanding of the pathway's efficiency and regulation.

Table 1: Hypothetical Enzyme Kinetic Parameters

| Enzyme (Proposed) | Substrate | Km (µM) | Vmax (nmol/mg protein/min) |

| Isoflavone Synthase | Naringenin | Data not available | Data not available |

| P450 Hydroxylase (B-ring) | Daidzein | Data not available | Data not available |

| P450 Hydroxylase (A-ring) | 3',4'-Dihydroxyisoflavone | Data not available | Data not available |

| Methylenedioxy Bridge Forming Enzyme 1 | 3',4'-Dihydroxyisoflavone | Data not available | Data not available |

| Methylenedioxy Bridge Forming Enzyme 2 | 7,8-Dihydroxy intermediate | Data not available | Data not available |

Table 2: Hypothetical Metabolite Concentrations in Tephrosia maxima

| Metabolite | Tissue (e.g., Leaf, Root) | Concentration (µg/g fresh weight) |

| Naringenin | Data not available | Data not available |

| Daidzein | Data not available | Data not available |

| This compound | Data not available | Data not available |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of phytochemical analysis, enzymology, and molecular biology techniques. The following are detailed methodologies for key experiments.

Extraction and Quantification of Isoflavones from Tephrosia maxima

This protocol describes the extraction and quantification of this compound and its putative precursors.

Materials:

-

Tephrosia maxima plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

80% Methanol (HPLC grade)

-

Centrifuge

-

HPLC-MS/MS system

-

Analytical standards for daidzein and purified this compound

Procedure:

-

Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: To 100 mg of powdered tissue, add 1 mL of 80% methanol. Vortex vigorously for 1 minute and incubate at 4°C for 24 hours in the dark.

-

Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

HPLC-MS/MS Analysis: Analyze the extracts using a reverse-phase C18 column. A gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid) is recommended. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the target isoflavones.

-

Quantification: Generate standard curves using analytical standards of daidzein and this compound to quantify their concentrations in the plant extracts.

Caption: Workflow for the extraction and analysis of isoflavones.

Enzyme Assays for Putative Biosynthetic Enzymes

This protocol outlines a general approach for assaying the activity of the proposed cytochrome P450 enzymes.

Materials:

-

Tephrosia maxima protein extract (microsomal fraction for P450s)

-

Putative substrates (e.g., daidzein, 3',4'-dihydroxyisoflavone)

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Quenching solution (e.g., ethyl acetate)

-

HPLC-MS/MS system

Procedure:

-

Microsome Isolation: Isolate microsomes from T. maxima tissues according to standard protocols to enrich for cytochrome P450 enzymes.

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal protein extract, the substrate, and NADPH in the reaction buffer.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Extraction: Centrifuge to separate the phases and collect the ethyl acetate layer containing the products.

-

Analysis: Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC-MS/MS analysis to identify and quantify the enzymatic products.

Regulation of this compound Biosynthesis

The biosynthesis of isoflavonoids is known to be regulated by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 families. These transcription factors can be induced by various developmental cues and environmental stresses, such as pathogen attack or UV irradiation. It is plausible that the expression of the genes encoding the enzymes in the this compound pathway is similarly regulated. Future research employing transcriptomic analysis (RNA-seq) of T. maxima under different conditions could identify the specific transcription factors and signaling pathways that control the production of this unique isoflavone.

Caption: A logical diagram of the potential regulatory network for this compound biosynthesis.

Conclusion and Future Directions

This technical guide has outlined the proposed biosynthetic pathway of this compound in Tephrosia maxima, based on the current understanding of isoflavonoid metabolism. While the core pathway is likely conserved, the specific enzymes responsible for the unique hydroxylations and methylenedioxy bridge formations in T. maxima remain to be identified and characterized. The provided experimental protocols offer a roadmap for researchers to elucidate this pathway. Future work should focus on:

-

Gene Discovery: Identification and functional characterization of the specific cytochrome P450 enzymes involved in the later steps of this compound biosynthesis.

-

Quantitative Analysis: Detailed quantification of enzyme kinetics and metabolite fluxes to understand the efficiency and bottlenecks of the pathway.

-

Regulatory Studies: Investigation of the transcription factors and signaling pathways that regulate the biosynthesis of this compound in response to developmental and environmental cues.

A thorough understanding of the biosynthesis of this unique isoflavone will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for its sustainable production and potential therapeutic applications.

References

- 1. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 2. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

The Discovery and Isolation of Isoflavones from Tephrosia maxima: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of isoflavones from the plant Tephrosia maxima. The document details the known isoflavones identified from this species, presents available quantitative data, outlines the experimental protocols for their extraction and isolation, and discusses their potential biological activities. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Tephrosia maxima and its Isoflavones

Tephrosia maxima, a member of the Fabaceae family, is a pantropical coastal shrub that has been a subject of phytochemical investigation due to its rich composition of flavonoids, particularly isoflavones.[1][2] These compounds are of significant interest to the scientific community due to their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][3] To date, a series of isoflavones, designated as Maxima isoflavones A through N, have been isolated and identified from the roots and aerial parts of this plant.

Isoflavones Identified in Tephrosia maxima

A number of isoflavones have been successfully isolated and structurally elucidated from Tephrosia maxima. The primary source for the majority of these compounds has been the roots of the plant. The identified isoflavones include:

-

Maxima Isoflavone A

-

Maxima Isoflavone B[2]

-

Maxima Isoflavone C

-

Maxima Isoflavone D

-

Maxima Isoflavone E

-

Maxima Isoflavone F

-

Maxima Isoflavone G

-

Maxima Isoflavone H[2]

-

Maxima Isoflavone J[4]

-

Maxima Isoflavone K[5]

-

Maxima Isoflavone L[5]

-

Maxima Isoflavone M

-

Maxima Isoflavone N

-

7,8-methylenedioxyisoflavone[2]

Quantitative Data on Isoflavone Isolation

Quantitative data regarding the yield of isoflavones from Tephrosia maxima is limited in the available scientific literature. However, one study has provided specific yields for two isoflavones isolated from the dried roots of the plant.

| Isoflavone | Starting Material | Yield (mg) | Yield (%) | Reference |

| Maxima Isoflavone K | 2 kg of dried roots | 20 | 0.001% | [5] |

| Maxima Isoflavone L | 2 kg of dried roots | 50 | 0.0025% | [5] |

Note: The percentage yield is calculated based on the dry weight of the starting plant material.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of isoflavones from Tephrosia maxima, based on published research.

Plant Material Collection and Preparation

Fresh plant material of Tephrosia maxima is collected, with the roots being the primary source for isoflavone isolation. The plant material is shade-dried and then pulverized into a fine powder using a mechanical grinder. This powdered material serves as the starting point for the extraction process.

Extraction of Isoflavones

A successive solvent extraction method is employed to separate compounds based on their polarity. The general workflow for this process is as follows:

Protocol:

-

The powdered root material (2 kg) is subjected to successive extraction with solvents of increasing polarity: n-hexane, chloroform (CHCl3), and methanol (MeOH).[5]

-

The powdered material is first macerated with n-hexane. The solvent is then filtered, and the plant residue is collected. The filtrate constitutes the n-hexane extract.

-

The plant residue from the previous step is then subjected to maceration with chloroform. The mixture is filtered to separate the chloroform extract from the plant residue.

-

Finally, the remaining plant residue is macerated with methanol, and the methanolic extract is collected after filtration.

-

Each of the solvent extracts is concentrated under reduced pressure to yield the crude extracts.

Note: Specific details such as solvent-to-solid ratio, duration of maceration, and temperature are not consistently reported in the literature.

Isolation of Isoflavones by Column Chromatography

The crude extracts, particularly the n-hexane and chloroform extracts, are subjected to column chromatography for the separation and purification of individual isoflavones.[5]

Protocol:

-

A glass column is packed with silica gel as the stationary phase.

-

The crude extract (e.g., 20 g of n-hexane extract) is adsorbed onto a small amount of silica gel and loaded onto the top of the column.[5]

-

The column is eluted with a solvent system of increasing polarity, typically a step gradient of n-hexane and ethyl acetate (EtOAc).[5]

-

Fractions of the eluate are collected sequentially.

-

The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.

-

Fractions with similar TLC profiles are pooled together.

-

The pooled fractions are concentrated, and if necessary, subjected to further purification steps such as recrystallization to yield the pure isoflavones.

Note: Specifics such as the type and mesh size of silica gel, column dimensions, flow rate, and fraction volumes are not detailed in the available literature.

Characterization of Isolated Isoflavones

The structure and purity of the isolated isoflavones are determined using a combination of spectroscopic and spectrometric techniques.

Table of Characterization Data for Maxima Isoflavones K and L[5]

| Parameter | Maxima Isoflavone K | Maxima Isoflavone L |

| Molecular Formula | C21H18O6 | C19H16O7 |

| Appearance | Yellow needles | Colorless needles |

| Melting Point (°C) | 180-181 | 215-216 |

| UV λmax (MeOH) nm | 248, 252, 302 | 248, 256, 305 |

| IR (KBr) νmax cm-1 | Not specified | 1625, 1060, 920 |

| ¹H-NMR (DMSO-d6) | δ (ppm): 8.35 (1H, s, H-2), 7.80 (1H, d, J=9Hz, H-5), 7.25 (1H, d, J=9Hz, H-6), 6.0 (2H, s, -OCH2O-), 3.85 (3H, s, 7-OMe), 3.95 (3H, s, 8-OMe), 7.40 (1H, d, J=9Hz, H-6'), 6.90 (1H, d, J=9Hz, H-5'), 4.50 (2H, d, J=7Hz, H-1''), 5.30 (1H, t, J=7Hz, H-2''), 1.70 (3H, s, H-4''), 1.80 (3H, s, H-5'') | δ (ppm): 8.25 (1H, s, C-2), 7.81 (1H, d, J=9Hz, C-5), 7.27 (1H, d, J=9Hz, C-6), 6.02 (2H, s, -OCH2O-), 3.68 (3H, s, 2'-OMe), 3.90 (3H, s, 7-OMe), 3.96 (3H, s, 8-OMe), 7.40 (1H, d, J=9Hz, H-6'), 6.90 (1H, d, J=9Hz, H-5') |

| ¹³C-NMR (DMSO-d6) | Not specified | δ (ppm): 174.63 (C-4), 156.21 (C-7), 154.50 (C-2), 151.82 (C-2'), 150.15 (C-8a), 146.34 (C-4'), 136.78 (C-8), 132.94 (C-3'), 122.37 (C-6), 122.44 (C-3), 120.69 (C-5), 118.85 (C-4a), 112.53 (C-1'), 111.35 (C-6'), 102.52 (C-5'), 101.26 (-OCH2O-), 61.02 (8-OMe), 56.97 (7-OMe), 56.76 (2'-OMe) |

| Mass Spectrometry (EI-MS) m/z | 366 [M]⁺ | 356 [M]⁺ |

Biological Activities and Potential Signaling Pathways

Extracts from Tephrosia maxima have demonstrated a range of biological activities in in-vitro studies, including anti-inflammatory and cytotoxic effects.[1][3] While the specific molecular mechanisms of the isolated isoflavones from T. maxima have not been extensively studied, the known biological activities of flavonoids, in general, suggest potential signaling pathways that may be involved.

Anti-inflammatory Activity

The anti-inflammatory properties of Tephrosia maxima extracts have been attributed to their flavonoid content. A proposed mechanism is the stabilization of lysosomal membranes, which prevents the release of pro-inflammatory enzymes.

Cytotoxic Activity

The cytotoxic effects of Tephrosia maxima extracts against cancer cell lines suggest a potential for these compounds in oncology research. Isoflavones, as a class of compounds, are known to induce cancer cell death by modulating multiple cellular signaling pathways.

It is important to note that these pathways are based on the general activities of flavonoids and extracts of Tephrosia maxima. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by the individual isoflavones isolated from this plant.

Conclusion

Tephrosia maxima is a rich source of a diverse array of isoflavones with demonstrated biological activities. This guide provides a summary of the current knowledge on the discovery and isolation of these compounds. While foundational protocols for their extraction and isolation have been established, there is a need for more detailed and standardized methodologies to be published. Furthermore, the elucidation of the specific signaling pathways through which these isoflavones exert their anti-inflammatory and cytotoxic effects remains a promising area for future research, which could lead to the development of novel therapeutic agents.

References

Biological Activity of Isoflavones from Tephrosia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of isoflavones isolated from various species of the Tephrosia genus. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery. The genus Tephrosia is a rich source of flavonoids, particularly isoflavones, which have demonstrated a range of promising pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] This document summarizes the key quantitative data, details the experimental protocols used to ascertain these activities, and visualizes the associated signaling pathways and workflows.

Anti-inflammatory Activity

Isoflavones from Tephrosia species have been shown to possess significant anti-inflammatory properties. Their mechanism of action is primarily attributed to the downregulation of pro-inflammatory cytokines.[3][4]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of isoflavones and related flavonoids from various Tephrosia species.

| Compound/Extract | Tephrosia Species | Assay | Target | Result | Citation |

| Vogelisoflavone A, Vogelisoflavone B, Isopongaflavone | T. vogelii | Cytokine Release Assay (LPS-stimulated PBMCs) | IL-1β, IFN-γ, GM-CSF, TNF-α | Suppression at 100 µM | [5][6] |

| Crude Extract | T. linearis | Cytokine Release Assay (LPS-stimulated PBMCs) | IL-2, GM-CSF, TNF-α | Inhibition | [7] |

| Lineaflavones A-D, 6-methoxygeraldone, 8″-acetylobovatin, 5-hydroxy-7-methoxysaniculamin A | T. linearis | Cytokine Release Assay (LPS-stimulated PBMCs) | IL-2, GM-CSF, TNF-α | Suppression | [7] |

| Hildeflavone and other flavonoids | T. hildebrandtii | Cytokine Release Assay (LPS-stimulated PBMCs) | IL-1β, IL-2, IL-6, IFN-γ, GM-CSF, TNF-α | Significant reduction at 100 µM | [8] |

Experimental Protocol: Anti-inflammatory Cytokine Release Assay

Objective: To evaluate the anti-inflammatory activity of Tephrosia isoflavones by measuring their effect on cytokine production in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Tephrosia isoflavone extracts/pure compounds

-

Human peripheral blood

-

ELISA kits for IL-1β, IL-2, IL-6, IFN-γ, GM-CSF, and TNF-α

Methodology:

-

PBMC Isolation: Human peripheral blood is diluted with PBS and layered over Ficoll-Paque PLUS. Centrifugation is performed to separate the PBMC layer. The isolated PBMCs are washed with PBS and resuspended in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Culture and Treatment: PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL. The cells are then treated with various concentrations of the Tephrosia isoflavones or vehicle control.

-

Stimulation: After a pre-incubation period with the test compounds, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A set of untreated and unstimulated cells serves as a negative control.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cytokine Measurement: After incubation, the cell culture supernatants are collected. The concentrations of the pro-inflammatory cytokines (IL-1β, IL-2, IL-6, IFN-γ, GM-CSF, and TNF-α) are quantified using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[3][5]

Caption: Putative NF-κB inhibitory pathway of Tephrosia isoflavones.

Antimicrobial Activity

Several isoflavones and other flavonoids from Tephrosia have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of compounds isolated from Tephrosia species against various microbial strains.

| Compound | Tephrosia Species | Microorganism | MIC (µg/mL) | Citation |

| Tephrosin | T. vogelii | Escherichia coli TISTR 780 | 25 | [9] |

| Tephrosin | T. vogelii | Staphylococcus aureus S33 R4 | 50 | [9] |

| Tephrosin | T. vogelii | Bacillus subtilis subsp. subtilis str. 168 | >50 | [9] |

| Tephrosin | T. vogelii | Salmonella typhi Ty 21a | 25 | [9] |

| Maackiain | T. vogelii | Proteus mirabilis | 500 | [10] |

| Maackiain | T. vogelii | Pseudomonas aeruginosa | 830 | [10] |

| Obovatin | T. vogelii | Pseudomonas aeruginosa | 830 | [10] |

| Semiglabrin, Pseudosemiglabrin, Appollinine, Lanceolatin A | T. nubica | Aspergillus niger, Penicillium funiculosum, Fusarium moniliforum, Phoma spp. | Antifungal activity observed | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a Tephrosia isoflavone that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

-

Microbial cultures (bacteria or fungi)

-

Tephrosia isoflavone extracts/pure compounds

-

96-well microtiter plates

-

Resazurin solution (as a viability indicator)

-

Positive control antibiotic (e.g., ciprofloxacin, gentamycin)

-

Negative control (vehicle)

Methodology:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, and its turbidity is adjusted to match a 0.5 McFarland standard.

-

Serial Dilution: The Tephrosia isoflavone is serially diluted in the appropriate broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive control wells containing a known antibiotic and negative control wells containing only the broth and inoculum are included.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed. The addition of a viability indicator like resazurin can aid in the visual assessment.

Anticancer Activity

Isoflavones from Tephrosia purpurea have been evaluated for their cytotoxic effects against various human cancer cell lines.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of extracts from Tephrosia purpurea against different cancer cell lines.

| Extract | Tephrosia Species | Cancer Cell Line | IC50 (µg/mL) | Citation |

| Methanol Extract | T. purpurea subsp. apollinea | MCF7 (Breast) | 102.8 ± 0.6 | [7][12] |

| Methanol Extract | T. purpurea subsp. apollinea | MG63 (Osteosarcoma) | 118.3 ± 2.5 | [7][12] |

| Methanol Extract | T. purpurea subsp. apollinea | T47D (Breast) | 114.7 ± 1.0 | [7][12] |

| Methanol Extract | T. purpurea subsp. apollinea | HeLa (Cervical) | 196.3 ± 2.3 | [7][12] |

| Methanol Extract | T. purpurea subsp. apollinea | PC3 (Prostate) | 117.7 ± 1.1 | [7][12] |

| Methanol Extract | T. purpurea subsp. apollinea | U379 (Glioblastoma) | 248.4 ± 7.5 | [7][12] |

| Methanol Extract | T. villosa | MCF 7 (Breast) | Significant | [13] |

| Methanol Extract | T. villosa | HCT-116 (Colon) | Significant | [13] |

| Methanol Extract | T. villosa | HEP-G2 (Liver) | Significant | [13] |

| Methanol Extract | T. villosa | A-549 (Lung) | Significant | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of Tephrosia isoflavones on cancer cells by measuring cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Tephrosia isoflavone extracts/pure compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the Tephrosia isoflavones for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and biological evaluation of isoflavones from Tephrosia species.

Caption: General workflow for isoflavone isolation and bioactivity testing.

References

- 1. dot | Graphviz [graphviz.org]

- 2. mdpi.com [mdpi.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. graphviz.org [graphviz.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. GraphViz Examples and Tutorial [graphs.grevian.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Phytochemical Analysis and Profiling of Antioxidants and Anticancer Compounds from Tephrosia purpurea (L.) subsp. apollinea Family Fabaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Maxima Isoflavone A: A Technical Guide

Despite its isolation and characterization, publicly available scientific literature lacks specific quantitative data on the therapeutic effects of the purified compound Maxima isoflavone A. Research has primarily focused on the bioactivity of crude extracts from its natural source, Tephrosia maxima. This technical guide provides a comprehensive overview of the existing research on Tephrosia maxima extracts, offering insights into the potential, yet unconfirmed, therapeutic applications of this compound.

Introduction to this compound

This compound is a naturally occurring isoflavone isolated from the plant Tephrosia maxima. Its chemical structure has been elucidated, and it is identified by the CAS number 59092-90-9 and the molecular formula C₁₇H₁₀O₆. While the broader class of isoflavones, particularly those from soy, are well-studied for their therapeutic properties, specific biological data for this compound remains scarce. The following sections detail the findings related to the extracts of Tephrosia maxima, which contain this compound among other bioactive compounds.

Phytochemical Composition of Tephrosia maxima

Tephrosia maxima is a rich source of various flavonoids, including a series of isoflavones designated as Maxima isoflavones. The table below summarizes the key isoflavones isolated from this plant.

| Compound Name | Molecular Formula | Reference |

| This compound | C₁₇H₁₀O₆ | [1][2] |

| Maxima Isoflavone B | Not specified in results | [1] |

| Maxima Isoflavone C | Not specified in results | [1] |

| Maxima Isoflavone D | Not specified in results | [1] |

| Maxima Isoflavone E | Not specified in results | [1] |

| Maxima Isoflavone F | Not specified in results | [1] |

| Maxima Isoflavone G | Not specified in results | [1] |

| Maxima Isoflavone H | Not specified in results | [1] |

| Maxima Isoflavone J | Not specified in results | [1] |

| Maxima Isoflavone K | C₂₁H₁₈O₆ | |

| Maxima Isoflavone L | Not specified in results |

Therapeutic Effects of Tephrosia maxima Extracts

Studies on the crude extracts of Tephrosia maxima have indicated several potential therapeutic activities, which may be attributed to its constituent phytochemicals, including this compound.

Anti-inflammatory Activity

Extracts of Tephrosia maxima have demonstrated anti-inflammatory properties. A study on the methanolic extract of the roots showed significant stabilization of human red blood cell membranes, a common in vitro model for assessing anti-inflammatory activity.[3][4]

Antioxidant Activity

The antioxidant potential of Tephrosia maxima extracts has been evaluated using various in vitro assays. The chloroform and methanolic extracts of the pods exhibited significant free radical scavenging activity.

| Extract | Assay | IC₅₀ Value (µg/mL) | Reference |

| Chloroform Extract of Pods | DPPH Radical Scavenging | Potent at lowest concentrations | [2] |

| Methanolic Extract of Pods | DPPH Radical Scavenging | Less potent than chloroform extract | [2] |

Cytotoxic and Anticancer Activity

The cytotoxic potential of Tephrosia maxima extracts against cancer cell lines has been investigated. The chloroform extract of the pods demonstrated significant cytotoxicity in the brine shrimp lethality assay, suggesting the presence of potent cytotoxic compounds.[2] Furthermore, extracts have shown activity against MCF-7 breast cancer cells.[5]

| Extract | Assay | LC₅₀ Value (µg/mL) | Cell Line | Reference |

| Chloroform Extract of Pods | Brine Shrimp Lethality | < 150 | Not Applicable | [2] |

| Aqueous Leaf Extract | MTT Assay | Dose-dependent reduction in viability | MCF-7 | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Isolation of Maxima Isoflavones from Tephrosia maxima

The general procedure for isolating isoflavones from the roots of Tephrosia maxima involves the following steps:

-

Extraction: The shade-dried and powdered roots of Tephrosia maxima (2 kg) are successively extracted with n-hexane, chloroform (CHCl₃), and methanol (MeOH).

-

Column Chromatography: The extracts are subjected to column chromatography over silica gel.

-

Elution: A step-gradient of solvents, such as n-hexane-ethyl acetate (EtOAc), is used to elute the fractions. For example, a 9:1 n-hexane-EtOAc gradient can be used for the n-hexane extract, and a 0.5:9.5 n-hexane-EtOAc gradient for the chloroform extract.

-

Purification and Characterization: The collected fractions are further purified, and the structures of the isolated compounds are established using spectral data.

In Vitro Anti-inflammatory Activity: HRBC Membrane Stabilization Assay

This assay assesses the ability of a substance to stabilize the membrane of human red blood cells (HRBCs) against hypotonicity-induced lysis.

-

Preparation of HRBC Suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed cells are washed with isosaline and suspended in isosaline to make a 10% (v/v) suspension.

-

Assay Procedure: The reaction mixture consists of the test extract, 1 ml of phosphate buffer, 2 ml of hyposaline, and 0.5 ml of HRBC suspension. A control is prepared without the extract.

-

Incubation and Analysis: The mixtures are incubated and then centrifuged. The hemoglobin content in the supernatant is estimated spectrophotometrically.

-

Calculation: The percentage of HRBC membrane stabilization is calculated. Hydrocortisone is used as a standard reference drug.[3]

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a sample.

-

DPPH Solution Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.[6][7][8]

-

Assay Procedure: Different concentrations of the test extract are added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark for a specific period.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.[6][7]

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the sample). The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[9]

In Vitro Cytotoxicity: Brine Shrimp Lethality Assay

This is a simple bioassay for screening the cytotoxicity of plant extracts.

-

Hatching of Brine Shrimp Eggs: Artemia salina eggs are hatched in artificial seawater under constant aeration for 48 hours to obtain the nauplii (larvae).

-

Assay Procedure: A series of concentrations of the test extract are prepared in vials containing seawater. A specific number of nauplii (e.g., 10) are added to each vial.

-

Incubation: The vials are maintained under illumination for 24 hours.

-

Mortality Count: The number of dead nauplii in each vial is counted.

-

LC₅₀ Determination: The lethal concentration 50 (LC₅₀), the concentration of the extract that kills 50% of the nauplii, is determined.[2]

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound have not been elucidated, the therapeutic effects of isoflavones, in general, are known to be mediated through various cellular signaling cascades. The following diagram illustrates a generalized overview of potential pathways that could be influenced by isoflavones, based on the broader scientific literature.

Caption: Generalized signaling pathways potentially modulated by isoflavones.

Conclusion and Future Directions

The available scientific literature indicates that extracts from Tephrosia maxima, a known source of this compound, possess promising anti-inflammatory, antioxidant, and cytotoxic properties. However, a significant knowledge gap exists regarding the specific biological activities and therapeutic potential of purified this compound. The lack of quantitative data, such as IC₅₀ or LC₅₀ values for the isolated compound, hinders a complete understanding of its efficacy and mechanism of action.

Future research should prioritize the isolation of this compound in sufficient quantities to conduct comprehensive in vitro and in vivo studies. Elucidating its specific molecular targets and its effects on key signaling pathways will be crucial in determining its potential as a novel therapeutic agent. Such studies will be instrumental in validating the ethnopharmacological uses of Tephrosia maxima and could pave the way for the development of new drugs for the treatment of inflammatory diseases and cancer.

References

- 1. ijrpc.com [ijrpc.com]

- 2. scispace.com [scispace.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. phcogres.com [phcogres.com]

- 6. mdpi.com [mdpi.com]

- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

Maxima isoflavone A CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maxima isoflavone A, a naturally occurring isoflavone isolated from the plant Tephrosia maxima, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of its chemical properties, isolation, and putative signaling pathways. While specific experimental data for this compound remains limited in publicly accessible literature, this document consolidates available information and draws parallels from closely related isoflavones to offer a comprehensive resource for research and development. The CAS Registry Number for this compound is 59092-90-9 .[1]

Chemical and Physical Properties

This compound is a member of the isoflavone class of organic compounds, characterized by a 3-phenylchromen-4-one skeleton.[1][2] Its structure features two benzodioxole rings, contributing to its relative hydrophobicity and practical insolubility in water.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 59092-90-9 | [1] |

| Molecular Formula | C₁₇H₁₀O₆ | [1] |

| Molecular Weight | 310.26 g/mol | [1] |

| IUPAC Name | 7-(1,3-benzodioxol-5-yl)-[2]dioxolo[4,5-h]chromen-6-one | [1] |

| Predicted Water Solubility | 0.034 g/L | Predicted |

| Predicted logP | 2.8 | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Note: Some physical properties are predicted due to the lack of experimentally determined data in available literature.

Experimental Protocols

Isolation of this compound from Tephrosia maxima

While a detailed, step-by-step protocol for the isolation of this compound is not extensively documented, a general procedure for the extraction of isoflavones from the roots of Tephrosia maxima has been described. This methodology can serve as a foundational protocol for researchers.

General Protocol:

-

Plant Material Preparation: The roots of Tephrosia maxima are shade-dried and pulverized into a fine powder.

-

Successive Extraction: The powdered root material (e.g., 2 kg) is subjected to successive extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by chloroform (CHCl₃), and then methanol (MeOH).

-

Column Chromatography: The chloroform extract, which would contain this compound, is concentrated and then subjected to purification using silica gel column chromatography.

-

Gradient Elution: A step-gradient elution is employed, typically starting with a non-polar solvent system and gradually increasing the polarity. For the isolation of isoflavones from the chloroform extract, a gradient of n-hexane-ethyl acetate (EtOAc) is used, with the polarity being incrementally increased (e.g., starting from a 9.5:0.5 ratio).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) to identify those containing the target compound.

-

Final Purification: Fractions containing this compound may require further purification steps, such as recrystallization, to obtain the pure compound.

Biological Activity and Signaling Pathways

Putative Signaling Pathways

Based on the known activities of other isoflavones, this compound may potentially interact with the following signaling pathways:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Many isoflavones have been shown to inhibit the PI3K/Akt pathway in cancer cells, leading to apoptosis.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Certain isoflavones can modulate MAPK signaling, which can contribute to their anticancer effects.

-

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. The anti-inflammatory effects of many isoflavones are mediated through the inhibition of the NF-κB pathway.

Future Directions

The limited availability of specific experimental data for this compound highlights a significant knowledge gap. Future research should focus on:

-

Total Synthesis: Development of a robust and scalable synthetic route to enable further biological evaluation.

-

In-depth Biological Screening: Comprehensive in-vitro and in-vivo studies to elucidate its specific anticancer, anti-inflammatory, and other potential therapeutic activities.

-

Mechanism of Action Studies: Detailed investigation into its effects on the PI3K/Akt, MAPK, NF-κB, and other relevant signaling pathways to understand its molecular mechanisms.

-

Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion, and toxicity to determine its potential as a drug candidate.

Conclusion

This compound represents an intriguing natural product with potential for further investigation in the field of drug discovery. While its specific biological profile is yet to be fully characterized, the established activities of the broader isoflavone class provide a strong rationale for continued research. The information and protocols outlined in this guide are intended to serve as a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential of this and other novel isoflavones.

References

Maxima Isoflavone A: A Literature Review of Potential Therapeutic Activities

Disclaimer: Scientific literature specific to "Maxima isoflavone A" is limited. This document provides a detailed overview of the known biological activities and mechanisms of the isoflavone class of compounds, using the extensively researched isoflavone Genistein as a primary example to illustrate the potential areas of investigation for this compound. All quantitative data, experimental protocols, and signaling pathways described herein are based on studies of Genistein and other common isoflavones and should be considered illustrative for this compound.

Introduction to Isoflavones

Isoflavones are a class of polyphenolic compounds, often termed phytoestrogens, found abundantly in leguminous plants.[1] Their chemical structure, which bears a resemblance to mammalian estrogen, allows them to interact with various biological pathways, leading to a wide range of pharmacological effects.[2] These effects include anti-inflammatory, antioxidant, anticancer, and cardioprotective activities.[3][4] this compound, found in the plant Tephrosia maxima, belongs to this promising class of molecules. While direct research is sparse, its therapeutic potential can be inferred from the well-documented activities of its chemical relatives.

Quantitative Data on Isoflavone Bioactivity (Exemplified by Genistein)

To provide a quantitative perspective on the potential efficacy of isoflavones, this section summarizes the half-maximal inhibitory concentration (IC₅₀) values for Genistein across various biological assays. These values represent the concentration of the compound required to inhibit a specific biological process by 50% and are a key metric in drug development.

Table 1: Anticancer Activity of Genistein (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SK-MEL-28 | Squamous Cell Carcinoma | 14.5 | [5] |

| MCF-7 | Breast Cancer | 11.23 - 11.87 | [6] |

| HCT-116 | Colon Cancer | 2.25 | [7] |

| DU-145 | Prostate Cancer | 4.64 | [7] |

| SW480 | Colon Adenocarcinoma | 62.73 | [7] |

| SW620 | Colon Adenocarcinoma | 50.58 | [7] |

Table 2: Anti-Inflammatory Activity of Genistein (IC₅₀ Values)

| Assay | Cell Line/System | IC₅₀ (µM) | Reference |

| Nitrite Accumulation Inhibition | LPS-stimulated Macrophages | 50 | [8] |

| iNOS Expression Inhibition | J774 Macrophages | ~90 | [9] |

Key Signaling Pathways Modulated by Isoflavones

Isoflavones exert their biological effects by modulating complex intracellular signaling networks. One of the most significant is the Nuclear Factor kappa-B (NF-κB) pathway, a central regulator of inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Signaling Pathway

Under normal conditions, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitor protein called IκBα.[10] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[10] This releases NF-κB, allowing it to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes involved in inflammation and cell survival.[1]

Genistein has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking its pro-inflammatory and anti-apoptotic functions.[2][11]

Experimental Protocols

This section details the methodologies for two key experiments commonly used to evaluate the anticancer and anti-inflammatory effects of isoflavones.

MTT Assay for Cell Proliferation and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) on a cancer cell line (e.g., MCF-7 breast cancer cells).

Methodology:

-

Cell Seeding: MCF-7 cells are seeded into a 96-well plate at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0, 5, 10, 20, 50, 100 µM). A vehicle control (e.g., DMSO) is also included. The cells are then incubated for an additional 48-72 hours.

-

MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 540-570 nm.

-

Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC₅₀ value is calculated by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot for NF-κB Nuclear Translocation

Western blotting is a technique used to detect specific proteins in a sample. To assess NF-κB activation, the relative amounts of the p65 subunit in the cytoplasm and nucleus are measured.

Objective: To determine if a test compound (e.g., this compound) inhibits the translocation of the NF-κB p65 subunit to the nucleus in response to an inflammatory stimulus.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages) are cultured and pre-treated with the test compound for 1 hour. Subsequently, an inflammatory stimulus (e.g., LPS) is added to induce NF-κB activation.

-

Cell Lysis and Fractionation: After treatment, cells are harvested. Cytoplasmic and nuclear protein fractions are isolated using a specialized lysis buffer kit. Protease and phosphatase inhibitors must be added to prevent protein degradation.[10]

-

Protein Quantification: The protein concentration of each fraction is determined using a standard method, such as the Bradford or BCA assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the NF-κB p65 subunit (e.g., rabbit anti-p65) overnight at 4°C. Loading control antibodies (e.g., anti-GAPDH for cytoplasm, anti-TBP for nucleus) are also used to ensure equal protein loading.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[12]

-

Detection: An enhanced chemiluminescence (ECL) substrate is applied to the membrane, and the resulting light signal is captured using an imaging system. The intensity of the bands corresponding to p65 in each fraction is quantified. A decrease in nuclear p65 and a corresponding increase in cytoplasmic p65 in treated cells indicates inhibition.

Conclusion and Future Directions

The isoflavone class of molecules, which includes this compound, demonstrates significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. As exemplified by the extensive research on Genistein, these compounds can inhibit cancer cell proliferation at micromolar concentrations and modulate key inflammatory pathways like NF-κB.

However, a significant research gap exists for this compound itself. Future research should focus on isolating this compound and systematically evaluating its bioactivity. Initial studies should aim to establish its cytotoxic profile against a panel of cancer cell lines and determine its IC₅₀ values. Mechanistic studies should then investigate its effect on critical signaling pathways, such as NF-κB and others identified for Genistein, using techniques like Western blotting. This foundational research is essential to validate whether this compound shares the therapeutic promise of its well-studied relatives and to advance its potential as a novel drug development candidate.

References

- 1. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Genistein inhibits the proliferation, migration and invasion of the squamous cell carcinoma cells via inhibition of MEK/ERK and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Western blot analysis of NF-κB p65 and NF-κB phosphorylated (p)p65 [bio-protocol.org]

Maxima Isoflavone A and its Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones are a class of naturally occurring polyphenolic compounds found predominantly in leguminous plants. They have garnered significant scientific interest due to their structural similarity to estrogens and their potential therapeutic applications in a range of human diseases. Maxima isoflavone A, an isoflavone isolated from the plant Tephrosia maxima, represents a promising yet understudied molecule. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties and the biological activities associated with its source plant. Due to the limited specific research on this compound itself, this document also details generalized experimental protocols and signaling pathways relevant to isoflavones, offering a foundational framework for future investigation into this specific compound and its potential derivatives.

Chemical Properties of this compound

This compound is a distinct isoflavone with the following chemical characteristics:

-

Molecular Formula: C₁₇H₁₀O₆

-

IUPAC Name: 7-(1,3-benzodioxol-5-yl)-[1][2]dioxolo[4,5-h]chromen-6-one

-

CAS Number: 59092-90-9

-

Molecular Weight: 310.26 g/mol

The structure of this compound is characterized by a 3-phenylchromen-4-one core, which is the foundational structure of all isoflavones.

Biological Activities of Tephrosia maxima Extracts

While specific studies on the biological activities of isolated this compound are not currently available in the scientific literature, research on crude extracts of Tephrosia maxima provides valuable insights into the potential pharmacological effects of its constituent compounds, including its isoflavones. Extracts of Tephrosia maxima have demonstrated a range of biological activities, suggesting that isoflavones like this compound may contribute to these effects.[1][2]

Cytotoxic Activity

Chloroform and methanolic extracts of Tephrosia maxima pods have shown significant cytotoxic activity.[1] In a brine shrimp lethality bioassay, the chloroform extract exhibited an LC50 value of less than 150 µg/ml, indicating its potential as a source of anticancer agents.[1] Furthermore, an isolated compound from the root extract, designated TP-3, showed cytotoxicity against SiHa cells with an IC50 of 33.06 µg/mL.[3] A comparative toxicity assessment of three Tephrosia species revealed that T. maxima is a potent cytotoxic agent.[4][5]

Anti-inflammatory Activity

Extracts from Tephrosia maxima have also been shown to possess anti-inflammatory properties.[1][2] The chloroform extract of the pods demonstrated better anti-inflammatory activity than the methanolic extract at a concentration of 150 µg/ml in an in vitro protein denaturation assay.[1] The membrane-stabilizing potential of Tephrosia maxima root extracts on human red blood cells further supports its anti-inflammatory capacity.[6][7][8]

Antioxidant Activity

The antioxidant potential of Tephrosia maxima extracts has been evaluated using the DPPH free radical scavenging assay.[1][2] The chloroform extract of the pods was found to be a more potent antioxidant than the methanolic extract, even at lower concentrations.[1] This activity is likely attributable to the presence of phenolic and flavonoid compounds within the plant.[1][2]

Antimicrobial and Other Activities

Methanol extracts of Tephrosia maxima have exhibited high in vitro antibacterial activity.[3] Specifically, the plant has shown potent activity against Helicobacter pylori-infected ulcers in rodents.[3] Additionally, extracts have demonstrated antimitotic activity in a green gram seed phytotoxicity assay.[1]

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of Tephrosia maxima extracts and isolated compounds. It is important to reiterate that these data are not specific to this compound but provide a basis for understanding the potential of compounds from this plant.

Table 1: Cytotoxicity of Tephrosia maxima Extracts and Compounds

| Extract/Compound | Assay | Cell Line/Organism | Result (IC50/LC50) | Reference |

| Chloroform Extract (Pods) | Brine Shrimp Lethality | Artemia salina | < 150 µg/ml | [1] |

| Compound TP-3 (Root) | MTT Assay | SiHa | 33.06 µg/mL | [3] |

Table 2: Anti-inflammatory Activity of Tephrosia maxima Extracts

| Extract | Assay | Concentration | Result | Reference |

| Chloroform Extract (Pods) | Protein Denaturation | 150 µg/ml | Significant Inhibition | [1] |

| Methanolic Extract (Root) | HRBC Membrane Stabilization | 500 µg/ml | 79.49% Protection | [6][7] |

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reproducible evaluation of the biological activities of this compound and its derivatives. The following are generalized protocols for key in vitro assays commonly used for isoflavones.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations. Add the diluted compound to the cells and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Antioxidant Assay (DPPH Radical Scavenging Assay)

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution. Determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a generalized signaling pathway for isoflavone-mediated anti-inflammatory effects and a typical experimental workflow for evaluating the biological activity of a novel compound like this compound.

Caption: Generalized signaling pathway of isoflavone anti-inflammatory action.

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound is a structurally defined isoflavone with potential biological activities, as suggested by studies on its source plant, Tephrosia maxima. However, a significant knowledge gap exists regarding its specific pharmacological profile. This guide has synthesized the available information and provided a roadmap for future research.

The immediate priorities for advancing our understanding of this compound and its derivatives are:

-

Isolation and Purification: Development of efficient methods for isolating pure this compound from Tephrosia maxima.

-

In Vitro Bioactivity Screening: Comprehensive evaluation of the cytotoxic, anti-inflammatory, and antioxidant activities of the purified compound using the standardized protocols outlined in this guide.

-

Synthesis of Derivatives: Chemical modification of the this compound scaffold to create a library of derivatives for structure-activity relationship (SAR) studies.

-

Mechanistic Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound and its active derivatives.

-

In Vivo Efficacy and Safety: Assessment of the therapeutic potential and safety profile of promising candidates in relevant animal models.

By systematically addressing these research areas, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel isoflavone-based drugs.

References

- 1. scispace.com [scispace.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. updatepublishing.com [updatepublishing.com]

In Silico Docking Studies of Maxima Isoflavone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals